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Introduction

ONO-TR-772 is a potent, selective, and central nervous system (CNS) penetrant small
molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting
TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4] Developed as a valuable in vivo tool
compound, ONO-TR-772 has demonstrated pro-cognitive efficacy in preclinical models,
suggesting its potential for investigating the therapeutic relevance of TREK channel inhibition in
cognitive disorders.[1][2][3][5] This technical guide provides an in-depth overview of the
pharmacology of ONO-TR-772, including its mechanism of action, quantitative pharmacological
data, and detailed experimental methodologies.

Core Pharmacology and Mechanism of Action

ONO-TR-772 exerts its pharmacological effects through the direct inhibition of TREK-1 and
TREK-2 channels.[2][6] These channels are members of the "leak" potassium channel family
and play a crucial role in setting the resting membrane potential and regulating neuronal
excitability.[7][8] By inhibiting TREK-1 and TREK-2, ONO-TR-772 reduces potassium efflux,
leading to membrane depolarization and increased neuronal excitability. This modulation of
neuronal activity is believed to be the underlying mechanism for its observed pro-cognitive
effects.[7] Genetic deletion of TREK-1 has been shown to increase neuronal excitability and
alter synaptic plasticity, supporting the rationale for TREK-1 inhibition as a strategy to enhance
cognitive function.[7][8]
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Quantitative Pharmacological Data

The pharmacological profile of ONO-TR-772 has been characterized through a series of in vitro
and in vivo studies. The key quantitative data are summarized in the tables below.

Tahle 1: In Vitro Potency and Selectivity of ONO-TR-772

Target Assay Parameter Value Reference

Manual Patch

Human TREK-1 IC50 15 nM (11121131141
Clamp
Electrophysiolo Equipotent to
Human TREK-2 Py J - auip [2][6]
y TREK-1
Other K2P
Channels (TASK- )
Electrophysiolog
1, TASK-2, IC50 >10 pM [21[31[6]
y

TASK-3, TRESK,
TRAAK, TWIK-2)

Table 2: Ancillary Pharmacology of ONO-TR-772 (at 10
HM)
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Target Assay Type % Inhibition Ki Reference
Adenosine A3 Radioligand
o 84% 0.48 pM [2]
Receptor Binding
Calcium
Channel, L-type Radioligand
) ] o 56% 2.6 uyM 2]
(Benzothiazepine  Binding
site)
Calcium
Channel, L-type Radioligand
) o o 76% 0.54 pM [2]
(Dihydropyridine Binding
site)
Sodium Channel, Radioligand
_ o 84% 0.65 pM [2]
Site 2 Binding
Electrophysiolo
Kir2.2 Pny J 52% - [2]
y

Table 3: Pharmacokinetic and In Vivo Efficacy of ONO-

TR-772
Parameter Species Value Reference
CNS Penetration (Kp) Rat 0.98 [2][3]1[4]
Plasma Protein
Rat >99.7% [2]

Binding

In Vivo Efficacy (MK-
801-induced cognitive  Mouse

impairment)

10 mg/kg (MED, IP)

[21(31[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent

standardized protocols and may have been adapted for the specific studies.
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Thallium Flux Assay for TREK-1 Inhibition

This high-throughput screening assay is used to functionally measure the inhibition of TREK-1
channels.[9][10][11][12]

Principle: TREK-1 channels are permeable to thallium (TI+) ions. A Tl+-sensitive fluorescent
dye is loaded into cells expressing TREK-1. Upon channel opening, TI+ enters the cell and
binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl+
influx and thus reduce the fluorescent signal.[10][12]

Protocol:

e Cell Plating: Plate HEK293 cells stably expressing human TREK-1 in 384-well microplates
and incubate overnight.

e Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-
sensitive dye (e.g., FluxOR™) and a detergent to facilitate dye entry (e.g., Pluronic F-127).
Incubate for 60-90 minutes at room temperature.

e Compound Addition: Wash the cells with a physiological buffer. Add ONO-TR-772 at various
concentrations and incubate for a predetermined period.

» Stimulation and Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to
measure the baseline fluorescence. Add a stimulus buffer containing TI+ to activate the
channels.

» Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence
increase is proportional to the channel activity. Calculate the IC50 value by plotting the
percentage of inhibition against the compound concentration.

Manual Patch-Clamp Electrophysiology

This "gold-standard” technique is used to directly measure the ion flow through TREK-1
channels and determine the inhibitory potency of ONO-TR-772 with high precision.[13][14][15]
[16]

Principle: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-
seal" with the membrane of a single cell expressing the ion channel of interest. This allows for
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the electrical isolation of a patch of the membrane and the measurement of the ionic currents
flowing through the channels in that patch.

Protocol:
Cell Preparation: Use a cell line stably expressing human TREK-1.

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MQ when filled
with the internal solution. The internal solution typically contains a high concentration of
potassium to mimic the intracellular environment.

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a
giga-seal.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch,
establishing electrical and diffusional access to the cell's interior.

Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80
mV) and apply voltage steps to elicit TREK-1 currents.

Compound Application: Perfuse the cell with an external solution containing ONO-TR-772 at
various concentrations.

Data Analysis: Measure the current amplitude before and after compound application to
determine the percentage of inhibition. Calculate the IC50 value from the concentration-
response curve.

MK-801 Challenged Novel Object Recognition (NOR)
Task

This in vivo behavioral assay is used to assess the pro-cognitive effects of ONO-TR-772 in a
mouse model of cognitive impairment.[3][5][6]

Principle: Rodents have a natural tendency to explore novel objects more than familiar ones.
This preference is dependent on recognition memory. The NMDA receptor antagonist MK-801
induces a state of cognitive deficit, impairing the animal's ability to remember the familiar
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object. A pro-cognitive compound will reverse this deficit, and the animal will spend more time

exploring the novel object.[5][17]

Protocol:

Habituation: Individually house male CD-1 mice and habituate them to the testing arena (an
open-field box) for a set period on consecutive days leading up to the test.

Drug Administration: Administer ONO-TR-772 (e.g., at doses of 3, 10, and 30 mg/kg) or
vehicle via intraperitoneal (IP) injection. After a predetermined time (e.g., 3.5 hours),
administer MK-801 (or saline for control groups) to induce cognitive impairment.

Training Phase (T1): After the drug absorption period (e.g., 90 minutes post-MK-801), place
the mouse in the arena with two identical objects and allow it to explore for a set duration
(e.g., 10 minutes).

Retention Interval: Return the mouse to its home cage for a specific retention interval.

Testing Phase (T2): Place the mouse back in the arena, where one of the original objects
has been replaced with a novel object. Record the time spent exploring each object for a set
duration.

Data Analysis: Calculate a discrimination index (Dl), typically as (Time with novel object -
Time with familiar object) / (Total exploration time). A higher DI indicates better recognition
memory. Statistical analysis is used to compare the DI between treatment groups.

Visualizations

Signaling Pathway of TREK-1/2 Inhibition by ONO-TR-
772
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Caption: ONO-TR-772 inhibits TREK-1/2, leading to increased neuronal excitability.

Experimental Workflow for ONO-TR-772 Preclinical
Evaluation
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Caption: Preclinical development workflow for ONO-TR-772.

Conclusion

ONO-TR-772 is a well-characterized dual inhibitor of TREK-1 and TREK-2 potassium channels.
Its high potency, selectivity, and ability to penetrate the CNS, coupled with demonstrated
efficacy in a preclinical model of cognitive impairment, establish it as a critical research tool.
The data and protocols presented in this guide provide a comprehensive foundation for
scientists and researchers in the field of drug discovery and neuroscience to understand and

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15587138?utm_src=pdf-body-img
https://www.benchchem.com/product/b15587138?utm_src=pdf-body
https://www.benchchem.com/product/b15587138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

further investigate the pharmacology of ONO-TR-772 and the therapeutic potential of TREK
channel inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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